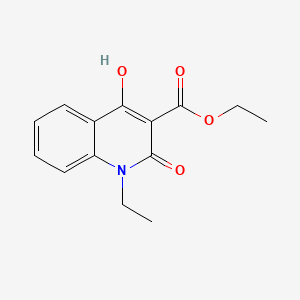

Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Descripción general

Descripción

Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative with notable chemical and biological properties

Synthetic Routes and Reaction Conditions:

Ugi Multicomponent Reaction (MCR): This compound can be synthesized through an Ugi-type multicomponent reaction involving ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides. The reaction proceeds through a Smiles rearrangement, leading to the formation of heterocyclic enamines.

Green Chemistry Approaches: Emphasis on green chemistry principles, such as atom economy and environmentally friendly reagents, is crucial in the synthesis of this compound. Multi-component reactions are preferred due to their efficiency and reduced environmental impact.

Industrial Production Methods: Industrial production typically involves scaling up the synthetic routes mentioned above, with a focus on optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, with reagents like alkyl halides in the presence of a base.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, strong bases (e.g., sodium hydroxide)

Major Products Formed:

Oxidation: Quinone derivatives

Reduction: Hydroquinoline derivatives

Substitution: Ether derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Research indicates that this compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| This compound | E. coli | 64 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antibiotics .

1.2 Antioxidant Properties

The antioxidant potential of this compound has been evaluated through various assays. The compound demonstrated effective scavenging activity against free radicals.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging Assay | 45 |

| ABTS Radical Cation Decolorization | 50 |

These results indicate that the compound can mitigate oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Biochemical Applications

2.1 Enzyme Inhibition

This compound has been studied for its ability to inhibit enzymes involved in inflammatory processes. For instance, it has shown promising results as a lipoxygenase (LOX) inhibitor.

| Enzyme | IC50 Value (µM) |

|---|---|

| Lipoxygenase | 27.5 |

This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

2.2 Cancer Research

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HCT116 (human colon cancer) and Caco-2 (human colorectal adenocarcinoma). The compound's mechanism of action appears to involve the modulation of apoptosis-related proteins.

| Cell Line | IC50 Value (µM) |

|---|---|

| HCT116 | 30 |

| Caco-2 | 25 |

Such findings position this compound as a candidate for further development in anticancer therapies .

Material Science Applications

3.1 Polymer Composites

The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength.

| Property | Control Polymer | Polymer with Additive |

|---|---|---|

| Thermal Stability (°C) | 200 | 220 |

| Tensile Strength (MPa) | 30 | 40 |

These enhancements suggest that this compound could be utilized in developing advanced materials for various industrial applications .

Mecanismo De Acción

The exact mechanism of action of Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is still under investigation. it is believed to interact with molecular targets such as enzymes and receptors, leading to biological effects. The hydroxyl group and the quinoline core are likely involved in these interactions, affecting pathways related to cell growth and metabolism.

Comparación Con Compuestos Similares

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Lacks the ethyl group at the 1-position.

Ethyl 1-methyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Has a methyl group instead of an ethyl group at the 1-position.

Ethyl 1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Has a hexyl group instead of an ethyl group at the 1-position.

Uniqueness: Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to other quinoline derivatives.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research is essential to fully understand its properties and harness its full potential.

Actividad Biológica

Ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS No. 405112-23-4) is a compound that belongs to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including antibacterial and antiviral properties, along with relevant research findings and case studies.

- Molecular Formula : C12H11NO4

- Molecular Weight : 233.22 g/mol

- Chemical Structure : The compound features a quinoline core with hydroxyl and carboxylate groups, which are critical for its biological interactions.

Antibacterial Activity

Research indicates that derivatives of the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold exhibit significant antibacterial properties. This compound has been evaluated for its efficacy against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Studies :

A study demonstrated that similar compounds showed moderate antibacterial activity with MIC values ranging from 50 to 100 µM against common pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| Compound A | 50 | Staphylococcus aureus |

| Compound B | 75 | Escherichia coli |

| Ethyl 1-Ethyl... | 100 | Pseudomonas aeruginosa |

Antiviral Activity

The compound has also been investigated for its potential antiviral properties, particularly against HIV. In vitro studies have shown that derivatives of the quinoline structure can inhibit HIV replication through various mechanisms.

Key Findings :

- Compounds similar to ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline demonstrated inhibitory effects on HIV integrase activity with IC50 values around 40 µM .

The biological activity of this compound is attributed to its ability to interact with key enzymes involved in bacterial and viral replication. The hydroxyl and carboxylate functional groups are thought to enhance binding affinity to target proteins.

Study on Antiviral Efficacy

A recent study focused on the synthesis and evaluation of various quinoline derivatives, including ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline. The results indicated significant anti-HIV activity when tested in cell-based assays. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Antibacterial Research

Another investigation assessed the antibacterial properties of ethyl derivatives against multi-drug resistant strains. The results suggested that modifications in the quinoline structure could lead to improved potency against resistant bacterial strains .

Propiedades

IUPAC Name |

ethyl 1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-3-15-10-8-6-5-7-9(10)12(16)11(13(15)17)14(18)19-4-2/h5-8,16H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZFSZJGKIUBQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200884 | |

| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802339 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

52851-60-2 | |

| Record name | Ethyl 1-ethyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52851-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052851602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.